BenchChemオンラインストアへようこそ!

CP-96,345

NK1 receptor binding human cell lines receptor pharmacology

CP-96,345 is the definitive NK1 receptor antagonist for guinea pig-based experimental systems, exhibiting at least 10-fold higher potency than RP-67,580. Its subnanomolar affinity (Ki = 0.4 nM) in human receptors ensures maximal sensitivity in binding assays. Procure with the mandatory inactive enantiomer CP-96,344 as an experimental control. Ideal for CNS studies due to blood-brain barrier penetration.

Molecular Formula C28H32N2O
Molecular Weight 412.6 g/mol
CAS No. 132746-60-2
Cat. No. B1669579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-96,345
CAS132746-60-2
Synonyms2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine
CP 96,345
CP 96344
CP 96345
CP-96,344
CP-96345
Molecular FormulaC28H32N2O
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
InChIInChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1
InChIKeyFLNYLINBEZROPL-NSOVKSMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-96,345: NK1 Receptor Antagonist with Quantifiable Species-Dependent Activity Profile


CP-96,345 [(2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine] is a non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor [1]. It exhibits subnanomolar to low nanomolar affinity for the NK1 receptor across species and functions as a classical competitive antagonist in NK1 monoreceptor preparations [2]. CP-96,345 was the first potent non-peptide NK1 antagonist developed and is widely used as a pharmacological tool to investigate substance P-mediated physiological responses [3].

CP-96,345 vs. Generic NK1 Antagonist Substitution: Why Species and Assay Context Prevent Simple Interchangeability


CP-96,345 cannot be substituted indiscriminately with other NK1 antagonists due to three quantifiable differentiation axes. First, species-dependent potency varies by at least one log unit between CP-96,345 and RP-67,580, with CP-96,345 exhibiting superior activity in guinea pig models while RP-67,580 shows enhanced potency in rat systems [1]. Second, CP-96,345 demonstrates significant off-target activity at L-type calcium channels (IC50 = 27 nM) that is substantially reduced in later-generation compounds such as CP-99,994 (IC50 = 3 µM), a >100-fold difference that critically affects experimental interpretation in cardiovascular and neuronal assays [2]. Third, CP-96,345 exhibits agonist-dependent differential antagonism, showing distinct pA2 values against septide (pA2 = 9.24) versus [Sar9]substance P sulfone (pA2 = 8.17) in the same tissue preparation [3]. These quantifiable differences preclude simple functional substitution and mandate compound-specific validation in experimental design.

CP-96,345 Quantitative Evidence Guide: Differentiated Affinity, Selectivity, and Functional Antagonism Versus RP 67580, CP-99,994, and RP-67,580


CP-96,345 Exhibits >80-Fold Higher NK1 Binding Affinity Than RP 67580 in Human Cell Lines

CP-96,345 demonstrates substantially higher binding affinity for human NK1 receptors than the alternative non-peptide antagonist RP 67580. In a direct comparative binding study using human IM9 lymphoblastoma cells, CP-96,345 displayed a Ki of 0.4 nM compared to RP 67580's Ki of 33 nM. In U373 MG astrocytoma cells, CP-96,345 exhibited a Ki of 1.2 nM while RP 67580 required 223 nM for comparable displacement [1]. This affinity advantage is maintained across both cell lines, confirming that CP-96,345's superior NK1 receptor engagement is not cell-type dependent. Notably, the peptide antagonist FK888 showed Ki values of 1.2 nM and 3.6 nM respectively, positioning CP-96,345 as the highest-affinity antagonist among those directly compared in this study [1].

NK1 receptor binding human cell lines receptor pharmacology binding affinity

CP-96,345 Shows Species-Specific Activity with 10-Fold Higher Potency in Guinea Pig Versus Rat Compared to RP-67,580

CP-96,345 and RP-67,580 exhibit inverse species selectivity profiles that must inform experimental model selection. In a comprehensive cross-species comparison, CP-96,345 was more active on guinea pig NK1 receptors while RP-67,580 was more active on rat NK1 receptors, with a potency difference of at least 1 log unit (10-fold) between the two compounds in both in vivo and in vitro assays [1]. Both compounds are selective NK1 antagonists, yet RP-67,580 consistently appeared weaker than CP-96,345 overall [1]. The study further established that the guinea pig and rat urinary bladder can serve as bioassays for discriminating between NK-1A (guinea pig) and NK-1B (rat) receptor subtypes [1]. In guinea-pig trachea, CP-96,345 produced competitive antagonism with a pKB of 7.0-7.5 against selective NK1 agonists, whereas in guinea-pig ileum the antagonism was not surmountable [2].

species selectivity NK1 receptor subtypes in vivo pharmacology cross-species comparison

CP-96,345 Exhibits >100-Fold Higher L-Type Calcium Channel Affinity Than CP-99,994

CP-96,345 demonstrates significant off-target activity at L-type calcium channels that differentiates it from later-generation NK1 antagonists. In direct comparative binding studies, CP-96,345 inhibited L-type calcium channels with an IC50 of 27 nM, whereas the structurally related compound CP-99,994 showed substantially reduced calcium channel affinity with an IC50 of 3 µM [1]. This represents a >100-fold reduction in L-type calcium channel interaction for CP-99,994. CP-96,345, its inactive enantiomer CP-96,344, and the racemic mixture all inhibit binding of [3H]-nimodipine and [3H]-diltiazem to L-type calcium channels in rat cerebral cortex membranes [2]. Notably, the cardiovascular effects of CP-96,345 are not stereospecific with respect to NK1 antagonism, as both the active enantiomer CP-96,345 and inactive enantiomer CP-96,344 produce similar hemodynamic changes, including decreased blood pressure at 0.32 mg/kg i.v. in conscious rats [3].

calcium channel off-target activity selectivity profiling cardiovascular pharmacology

CP-96,345 Shows Agonist-Dependent Differential Antagonism with 11.7-Fold Higher Potency Against Septide

CP-96,345 exhibits quantitatively distinct antagonist potencies depending on the NK1 agonist employed, a property with implications for assay design. In guinea-pig ileum circular muscle preparations, CP-96,345 antagonized the response to the NK1 agonist septide with a pA2 value of 9.24, whereas antagonism of [Sar9]substance P sulfone occurred with a significantly lower pA2 of 8.17 [1]. This 11.7-fold difference in antagonist potency (pA2 difference of 1.07 units) occurred without CP-96,345 modifying the response to the selective NK2 receptor agonist [beta-Ala8]neurokinin A-(4-10), confirming NK1 selectivity under these conditions [1]. In guinea-pig trachea, CP-96,345 and CP-99,994 were similarly effective in antagonizing septide-evoked responses, but CP-99,994 was more effective than CP-96,345 in inhibiting responses evoked by [Sar9Met11(O2)]substance P [2].

functional antagonism NK1 receptor pharmacology agonist selectivity tissue bioassay

CP-96,345 Readily Crosses Blood-Brain Barrier with Plasma-to-Brain Ratio of ~1

CP-96,345 demonstrates facile blood-brain barrier penetration, a property that distinguishes it from peptide-based NK1 antagonists. In anesthetized guinea-pig studies using [11C]-CP-96,345, plasma and whole brain radioactivity levels were similar, yielding a plasma-to-brain ratio of approximately 1, which indicates easy and rapid brain penetration [1]. Pulmonary uptake was 6- to 10-fold higher than in kidneys, heart, and liver. Regional brain distribution assessed across 12 discrete structures showed heterogeneous uptake, with significantly higher accumulation in cerebellum and medulla oblongata and lower uptake in amygdala [1]. However, this distribution pattern did not correlate with in vitro NK1 receptor binding maps, and specific NK1 receptor binding in brain could not be clearly demonstrated in vivo [1]. Additional studies confirm that CP-96,345 acts as a selective antagonist on spinal NK1 receptors following systemic administration, further supporting CNS penetration [2]. The compound undergoes rapid metabolism, with only 23% and 45% of unchanged [11C]-CP-96,345 remaining in plasma and brain, respectively, at 40 minutes post-injection [1].

blood-brain barrier penetration pharmacokinetics CNS distribution brain uptake

CP-96,345 Optimal Application Scenarios: Evidence-Based Guidance for Research and Industrial Use


Guinea Pig Models of NK1-Mediated Physiology

Select CP-96,345 for guinea pig-based experimental systems where maximum NK1 antagonist potency is required. CP-96,345 exhibits at least 10-fold higher potency in guinea pig versus rat models, as demonstrated in direct comparative studies with RP-67,580 [1]. Applications include guinea-pig ileum and trachea preparations for functional antagonism studies (pKB 7.0-7.5 in trachea) , and in vivo assays of NK1-mediated responses where the NK-1A receptor subtype predominates [1]. For rat-based studies, consider alternative antagonists such as RP-67,580, which demonstrates superior potency in this species.

High-Sensitivity NK1 Receptor Binding Assays with Human Cell Lines

Utilize CP-96,345 in human NK1 receptor binding assays where maximal sensitivity is critical. CP-96,345 demonstrates subnanomolar affinity (Ki = 0.4 nM in IM9 cells, 1.2 nM in U373 MG cells), outperforming RP 67580 by 82- to 186-fold [1]. This high affinity enables detection of low-abundance receptor populations and minimizes compound consumption in high-throughput screening campaigns. IM9 lymphoblastoma cells are recommended as the primary screening platform due to faster growth kinetics and easier maintenance compared to U373 MG astrocytoma cells [1].

CNS-Penetrant NK1 Antagonist Studies with Stereochemical Controls

Employ CP-96,345 for investigations requiring central NK1 receptor antagonism following systemic administration. The compound readily crosses the blood-brain barrier with a plasma-to-brain ratio of approximately 1 [1]. Critical to experimental design is the mandatory inclusion of the inactive enantiomer CP-96,344 as a control. This is essential because both enantiomers produce comparable cardiovascular effects (blood pressure reduction at 0.32 mg/kg i.v. in conscious rats) and equivalent L-type calcium channel binding . The differential response—only CP-96,345 inhibiting NK1-mediated effects—enables definitive attribution of observed outcomes to NK1 receptor antagonism.

Functional Assays Requiring Septide-Sensitive NK1 Receptor Profiling

Select CP-96,345 for functional assays where discrimination between putative NK1 receptor subtypes or conformations is of interest. CP-96,345 exhibits quantitatively distinct antagonist potencies against different NK1 agonists, with an 11.7-fold higher potency against septide (pA2 = 9.24) compared to [Sar9]substance P sulfone (pA2 = 8.17) [1]. This differential antagonism profile provides a pharmacological fingerprint for characterizing septide-sensitive versus septide-insensitive NK1 receptor-mediated responses. The guinea-pig ileum circular muscle preparation using septide (EC50 = 36 pM) is the validated assay system for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-96,345

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.